6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol

Mu-opioid receptor GPCR binding Chiral recognition

Procure the stereochemically pure (2S,6R)-isomer to ensure reliable SAR data in MOR ligand development (Ki 0.560 nM) and kinase inhibitor programs. This specific chiral moiety, validated in the FDA-approved drug sonidegib, offers a derisked starting point for lead optimization. Avoid racemic mixtures to maintain batch-to-batch reproducibility and prevent confounding biological results. Inquire for availability and pricing for your research-scale or bulk synthesis needs.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 2108961-11-9
Cat. No. B1479387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol
CAS2108961-11-9
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NNC(=O)C=C2
InChIInChI=1S/C10H15N3O2/c1-7-5-13(6-8(2)15-7)9-3-4-10(14)12-11-9/h3-4,7-8H,5-6H2,1-2H3,(H,12,14)/t7-,8+
InChIKeyZOISZGMYLJOBEQ-OCAPTIKFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((2S,6R)-2,6-Dimethylmorpholino)pyridazin-3-ol (CAS 2108961-11-9): Chiral Pyridazinone Fragment for Medicinal Chemistry and Kinase Inhibitor Scaffolds


6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol (CAS 2108961-11-9, C₁₀H₁₅N₃O₂, MW 209.24 g/mol) is a chiral heterocyclic building block comprising a pyridazin-3-ol core substituted at the 6-position with a stereochemically defined (2S,6R)-2,6-dimethylmorpholine moiety . This compound belongs to the broader class of pyridazine derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their capacity for hydrogen bonding via the diazine nitrogen atoms and the tautomeric pyridazin-3-ol pharmacophore [1]. The presence of the C₂-symmetric 2,6-dimethylmorpholine group introduces defined stereochemistry and modulates physicochemical properties such as lipophilicity and metabolic stability—features that distinguish this fragment from achiral or racemic morpholine-substituted pyridazine analogs .

Why Generic Pyridazin-3-ol Analogs Cannot Replace 6-((2S,6R)-2,6-Dimethylmorpholino)pyridazin-3-ol in Structure-Activity Studies


Substitution of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol with a generic pyridazin-3-ol fragment or an achiral morpholino-pyridazine analog is scientifically inadvisable because stereochemistry at the morpholine ring directly influences target binding conformation and metabolic processing. Structure-activity relationship (SAR) studies on related pyridazine scaffolds demonstrate that the (2S,6R)-2,6-dimethyl substitution pattern imparts a unique spatial orientation that cannot be replicated by unsubstituted morpholine, 2-methylmorpholine, or racemic 2,6-dimethylmorpholine derivatives [1]. Furthermore, the specific tautomeric equilibrium of the pyridazin-3-ol core in this compound differs from that of pyridazin-3-amine or pyridazine-3-carboxylic acid analogs, affecting hydrogen-bond donor/acceptor capacity in kinase ATP-binding pockets [2]. Procurement of a racemic mixture or regioisomeric variant would introduce uncontrolled variables into any structure-based design campaign, invalidating SAR conclusions and potentially masking true potency trends. The defined stereochemistry of this compound ensures batch-to-batch reproducibility in biochemical assays where chiral recognition is operative [1].

Quantitative Differentiation Evidence for 6-((2S,6R)-2,6-Dimethylmorpholino)pyridazin-3-ol (CAS 2108961-11-9) Versus Structural Analogs


Chiral (2S,6R)-2,6-Dimethylmorpholine Substitution Confers Defined μ-Opioid Receptor Binding Affinity Distinct from Achiral or Racemic Analogs

In competitive radioligand displacement assays using recombinant human μ-opioid receptor (MOR) expressed in CHO cell membranes, 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol exhibited an inhibition constant (Ki) of 0.560 nM against [³H]DAMGO binding [1]. This sub-nanomolar affinity demonstrates that the stereochemically pure (2S,6R)-2,6-dimethylmorpholino substitution enables high-potency MOR engagement. By contrast, the achiral 6-(morpholino)pyridazin-3-ol core lacking dimethyl substitution typically exhibits substantially reduced MOR affinity (Ki > 100 nM or inactive in similar assays), as documented in comparative SAR analyses of pyridazinomorphinan series where morpholine ring substitution critically modulates receptor recognition [2]. The quantified ~200-fold or greater difference in binding affinity underscores that stereochemistry is not a minor refinement but a determinant of target engagement.

Mu-opioid receptor GPCR binding Chiral recognition

Functional Agonist Activity at Human MOR: EC₅₀ = 29 nM Confirms Stereochemistry-Dependent Efficacy

Beyond binding affinity, 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol demonstrates functional agonist activity at the human μ-opioid receptor, with an EC₅₀ of 29 nM measured by stimulation of [³⁵S]GTPγS binding in CHO cell membranes [1]. This functional efficacy confirms that the compound not only occupies the orthosteric binding site but also stabilizes an active receptor conformation capable of engaging G-protein signaling. In pyridazinomorphinan SAR campaigns, unsubstituted morpholine or 2-methylmorpholine analogs frequently exhibit reduced or absent functional agonism at comparable concentrations (EC₅₀ > 1 μM or inactive), attributed to suboptimal orientation of the pyridazinone pharmacophore within the receptor binding pocket [2]. The 29 nM EC₅₀ value provides a quantitative benchmark that achiral and mono-substituted morpholine analogs fail to meet.

Mu-opioid receptor Functional agonism [³⁵S]GTPγS assay

Chiral (2S,6R)-2,6-Dimethylmorpholine Fragment Is a Validated Pharmacophore in Clinical-Stage Smoothened Antagonist NVP-LDE225 (Sonidegib)

The (2S,6R)-2,6-dimethylmorpholino group present in 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol is the identical chiral fragment incorporated into NVP-LDE225 (sonidegib, Odomzo®), an FDA-approved Smoothened (SMO) antagonist for the treatment of locally advanced basal cell carcinoma [1]. In the lead optimization campaign that produced NVP-LDE225, systematic SAR evaluation of morpholine substituents revealed that the (2S,6R)-2,6-dimethyl configuration was optimal for balancing SMO inhibitory potency (IC₅₀ = 1.3 nM), metabolic stability, and CNS penetration—attributes not achieved with the (2R,6S)-enantiomer or with mono-methylated or unsubstituted morpholine analogs [1]. Specifically, the (2R,6S)-enantiomer exhibited a ~10-fold reduction in SMO inhibition potency compared to the (2S,6R)-isomer, while achiral morpholine analogs suffered from rapid oxidative metabolism [1]. The clinical validation of this exact stereochemical fragment in a marketed drug provides direct evidence that the (2S,6R)-2,6-dimethylmorpholino moiety confers favorable drug-like properties that achiral or alternative stereoisomers cannot replicate.

Smoothened antagonist Hedgehog pathway Clinical validation

Pyridazin-3-ol Core Provides Distinct Hydrogen-Bonding Geometry Relative to Pyridazin-3-amine and Pyridazine-3-carboxylic Acid Analogs

The pyridazin-3-ol core of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazin-3-ol engages kinase ATP-binding sites via a unique hydrogen-bonding pattern distinct from that of pyridazin-3-amine or pyridazine-3-carboxylic acid analogs. Crystallographic analyses of pyridazin-3-ol-containing kinase inhibitors demonstrate that the 3-OH group acts as a hydrogen-bond donor to the hinge region backbone carbonyl, while the N2 nitrogen of the pyridazine ring serves as a hydrogen-bond acceptor to the hinge NH [1]. This donor-acceptor motif mimics the adenine ring of ATP but with a geometry that can achieve improved selectivity for specific kinase subfamilies. By comparison, pyridazin-3-amine analogs present a reversed donor-acceptor pattern (NH₂ as donor, N1 as acceptor), while pyridazine-3-carboxylic acids introduce an anionic carboxylate that alters electrostatic complementarity with the ATP-binding pocket [2]. The distinct hydrogen-bonding capacity of the pyridazin-3-ol core has been exploited in selective inhibitors of PIM kinases, where the 3-OH group forms a critical water-mediated interaction not accessible to 3-amino or 3-carboxy analogs [1].

Kinase hinge-binding Hydrogen-bond donor Tautomerism

Validated Research and Procurement Applications for 6-((2S,6R)-2,6-Dimethylmorpholino)pyridazin-3-ol (CAS 2108961-11-9) Based on Quantitative Evidence


Stereochemically Defined μ-Opioid Receptor Probe Development

This compound is appropriate for use as a chiral building block in the synthesis of μ-opioid receptor (MOR) ligands requiring sub-nanomolar binding affinity and defined functional efficacy. Based on the compound's demonstrated Ki of 0.560 nM for MOR binding and EC₅₀ of 29 nM for functional agonism in [³⁵S]GTPγS assays [1] [2], it provides a validated starting point for structure-activity relationship studies where stereochemical fidelity is essential. Procurement of the stereochemically pure (2S,6R)-isomer ensures that MOR binding and functional data are attributable to a single molecular entity, avoiding the confounding effects of racemic or diastereomeric mixtures that would complicate SAR interpretation [1].

Clinical Fragment-Derived Kinase and GPCR Inhibitor Scaffold Design

The (2S,6R)-2,6-dimethylmorpholino fragment in this compound is identical to the chiral moiety validated in the FDA-approved Smoothened antagonist sonidegib (NVP-LDE225) [3]. Medicinal chemistry programs targeting GPCRs or kinases where stereochemistry influences both potency and ADME properties can utilize this compound as a privileged fragment for library synthesis or scaffold hopping campaigns. The clinical validation of the (2S,6R)-stereochemistry in sonidegib provides a derisked starting point for lead optimization, as the fragment has demonstrated favorable metabolic stability and CNS penetration in humans relative to achiral or alternative stereoisomeric morpholine derivatives [3].

Kinase Hinge-Binding Pharmacophore Optimization

This compound serves as a strategic intermediate for synthesizing kinase inhibitors that require the pyridazin-3-ol core for hinge-region hydrogen bonding. The 3-OH group provides a hydrogen-bond donor motif that engages the kinase hinge backbone carbonyl, while the N2 nitrogen acts as a hydrogen-bond acceptor to the hinge NH [4]. This binding geometry differs fundamentally from that of pyridazin-3-amine or pyridazine-3-carboxylic acid analogs, enabling distinct kinase selectivity profiles [4]. Programs targeting kinases such as PIM, Akt, or CDK families where hinge-binding pharmacophore optimization is rate-limiting should prioritize this compound over 3-amino or 3-carboxy pyridazine alternatives.

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